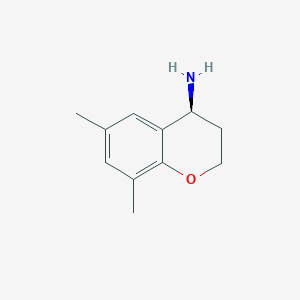

(S)-6,8-Dimethylchroman-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(4S)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10H,3-4,12H2,1-2H3/t10-/m0/s1 |

InChI Key |

KMICWNIEVDQIJO-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=C2C(=C1)[C@H](CCO2)N)C |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(CCO2)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 6,8 Dimethylchroman 4 Amine and Analogous Chiral Chroman 4 Amines

Classical and Contemporary Organic Synthesis Approaches

Reductive Amination Strategies for Chroman-4-amines

Reductive amination stands as a cornerstone in the synthesis of amines, involving the reaction between a carbonyl compound and an amine to form an imine or enamine, which is then reduced. synplechem.commasterorganicchemistry.com This method is highly versatile for creating a wide array of substituted amines. masterorganicchemistry.comyoutube.com In the context of chroman-4-amines, the corresponding chroman-4-one serves as the ketone precursor.

The process can be carried out in a single pot, where the ketone, amine (such as ammonia (B1221849) for primary amines), and a reducing agent are combined. youtube.comorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are favored for their ability to selectively reduce the intermediate imine in the presence of the starting ketone. masterorganicchemistry.com Other reagents like sodium borohydride (B1222165) (NaBH4) and catalytic hydrogenation (H2/Pd) can also be employed, particularly if the imine is pre-formed. synplechem.commasterorganicchemistry.com

For the synthesis of primary amines, such as 6,8-dimethylchroman-4-amine, ammonia is used as the nitrogen source. youtube.com A notable example is the efficient synthesis of various renewable primary amines from biomass-derived aldehydes and ketones using a partially reduced Ru/ZrO2 catalyst in aqueous ammonia. nih.gov This highlights the potential for developing greener and more sustainable reductive amination protocols.

A comparative study of different reducing agents in reductive amination has shown that the choice of reagent can significantly impact the reaction's success, with varying yields depending on the specific substrates and conditions. organic-chemistry.org

Stereoselective Transformations Utilizing Chiral Auxiliaries

To achieve enantiomerically pure products like (S)-6,8-Dimethylchroman-4-amine, chiral auxiliaries are often employed. A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com

One effective strategy involves the asymmetric reduction of a prochiral ketone to a chiral alcohol, followed by conversion to the amine with inversion of configuration. For instance, a variety of substituted chroman-4-ones can undergo a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to yield (S)-chroman-4-ols. lookchem.com This alcohol can then be converted to an azide (B81097) with inversion of stereochemistry, followed by reduction to the desired (R)-chroman-4-amine. lookchem.com By starting with the appropriate enantiomer of the alcohol, the (S)-amine can be obtained.

Another approach utilizes chiral sulfinamides, such as (R)-2-methylpropane-2-sulfinamide, which can be condensed with a ketone to form a sulfinyl ketimine. nih.gov The subsequent reduction of this intermediate with a hydride source, like a zirconocene (B1252598) hydride, can proceed with high diastereoselectivity. nih.gov The auxiliary can then be removed under mild acidic conditions to furnish the chiral amine. nih.gov

Commonly used chiral auxiliaries include derivatives of ephedrine (B3423809) and pseudoephedrine, oxazolidinones, and camphor (B46023) sultams. wikipedia.orgsigmaaldrich.comnih.gov Pseudoephenamine has emerged as a practical alternative to pseudoephedrine, which is subject to sales restrictions, and has shown excellent stereocontrol in alkylation reactions. nih.gov

Multicomponent Reaction Pathways for Chroman Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the chroman ring system in a single synthetic operation. researchgate.netsharif.edu These reactions involve the combination of three or more starting materials to form a product that contains the majority of the atoms from the reactants. researchgate.net

The synthesis of 2-amino-4H-chromenes is a well-established example of an MCR, typically involving a salicylaldehyde (B1680747) derivative, a methylene-active compound like malononitrile, and a third component. sharif.edunih.govresearchgate.net Various catalysts, including basic catalysts like piperidine, DBU, and sodium carbonate, as well as greener alternatives, have been employed to promote these reactions. sharif.edunih.gov These reactions can be performed under solvent-free grinding conditions, further enhancing their environmental credentials. sharif.edu

While many MCRs lead to 2-amino-4H-chromenes, modifications to the reaction partners and conditions can provide access to other substituted chromans. For instance, a three-component reaction of salicylaldehydes, malononitrile, and dialkyl phosphites can yield 4-phosphorylated 4H-chromenes. researchgate.net Electrocatalytic and microwave-assisted MCRs have also been developed for the synthesis of chromene derivatives. researchgate.netnih.gov

Asymmetric Catalysis in Enantioselective Chroman-4-amine (B2768764) Synthesis

Asymmetric catalysis, using either small organic molecules (organocatalysis) or transition metal complexes, provides a powerful and efficient means to synthesize chiral molecules with high enantioselectivity. acs.org

Organocatalytic Systems for Chiral Induction

Organocatalysis has emerged as a significant tool in asymmetric synthesis, offering an alternative to metal-based catalysts. nih.gov Chiral amines, such as proline and its derivatives, are frequently used as organocatalysts. researchgate.netyoutube.com These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. youtube.com

In the context of chroman synthesis, organocatalytic cascade reactions have been developed to construct chiral chromane-containing polyheterocyclic compounds. nih.gov For example, an iminium-catalyzed reduction of a cinnamaldehyde (B126680) derivative followed by an enamine-catalyzed [4+2] cycloaddition can lead to complex chroman structures with high enantioselectivity. nih.gov The use of chiral Brønsted acids, such as TRIP, has also been shown to be effective in catalyzing asymmetric rearrangements to produce chiral amines. nih.gov

The development of novel organocatalysts, including those based on a 2-azabicycloalkane backbone, continues to expand the scope and efficiency of these transformations. researchgate.net

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis is a highly effective strategy for the enantioselective synthesis of chiral amines. acs.orgnih.gov Asymmetric hydrogenation of prochiral imines or enamines is one of the most direct and atom-economical methods. acs.orgnih.gov

For the synthesis of chiral cyclic amines, including chroman-4-amines, the asymmetric hydrogenation of exocyclic ketimines derived from the corresponding chroman-4-ones can be challenging due to conformational strain upon metal coordination. acs.orgnih.gov However, significant progress has been made. For example, a palladium-catalyzed hydrogenation using a chiral phosphine (B1218219) ligand like C4-TunePhos, in the presence of a Brønsted acid co-catalyst, has been shown to provide enantioenriched cyclic amines with high enantiomeric excess. acs.orgnih.gov

Stereocontrolled Functionalization of Chromanone Precursors

The stereocontrolled functionalization of chromanone precursors is a cornerstone for the synthesis of chiral chroman-4-amines. A key strategy involves the stereoselective reduction of a chromen-4-one precursor. For instance, the reduction of 3-sulfonyl chromen-4-ones using reagents like sodium borohydride with lithium chloride or catalytic hydrogenation with palladium on carbon can yield 3-sulfonyl chroman-4-ols with three contiguous chiral centers. nih.gov The specific diastereomer obtained is highly dependent on the reaction conditions, allowing for tunable stereocontrol. nih.gov

Another approach focuses on the asymmetric synthesis of the chromanone ring itself. An intramolecular Mitsunobu cyclization has been successfully employed as the key step in the synthesis of (S)-2,6-dimethylchroman-4-one. researchgate.net This method starts from a readily available chiral precursor, ethyl (R)-3-hydroxybutyrate, and proceeds through several steps to an alcohol intermediate that undergoes smooth cyclization under Mitsunobu conditions to form the desired (S)-chromanone. researchgate.net This highlights the power of leveraging existing chirality to construct the core heterocyclic system with a defined stereocenter.

These methods underscore the importance of precursor control in dictating the final stereochemistry of the target amine. The ability to selectively generate specific diastereomers of substituted chromanols or to construct the chromanone ring enantioselectively provides a robust foundation for the subsequent introduction of the amine functionality.

Biocatalytic Routes for Highly Enantioselective Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. mdpi.comnih.gov Enzymes offer remarkable stereoselectivity and operate under mild conditions, making them ideal for the production of enantiomerically pure compounds like this compound.

ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.com This direct asymmetric amination of a prochiral ketone is a highly atom-economical route to chiral amines. almacgroup.com The application of ω-TAs to the synthesis of chiral chroman-4-amines has been demonstrated with various chromanone derivatives. elsevierpure.com

Both (S)- and (R)-selective ω-transaminases have been successfully used for the amination of 4-chromanone, yielding the corresponding enantiopure (S)- and (R)-4-aminochromans with excellent enantiomeric excess (>99% ee). elsevierpure.com The scalability of this approach has been shown by the successful amination of 3-chromanone on a 100 mg scale, resulting in optically pure (R)-3-aminochromane with high isolated yield. elsevierpure.com A significant challenge in ω-TA-catalyzed reactions is the unfavorable equilibrium. nih.gov However, strategies such as using specific amine donors like ortho-xylylenediamine can help drive the reaction towards product formation. nih.gov

The mechanism involves a ping-pong bi-bi kinetic model where the PLP cofactor mediates the amine transfer. mdpi.com The stereoselectivity is dictated by the enzyme's active site, which contains binding pockets of different sizes that constrain the orientation of the substrate. mdpi.com

| Substrate | Enzyme Selectivity | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 4-Chromanone | (S)-selective | (S)-4-Aminochroman | >99% | elsevierpure.com |

| 4-Chromanone | (R)-selective | (R)-4-Aminochroman | >99% | elsevierpure.com |

| 3-Chromanone | (R)-selective | (R)-3-Aminochromane | >99% | elsevierpure.com |

Amine dehydrogenases (AmDHs) represent another class of enzymes capable of the asymmetric reductive amination of ketones to produce chiral amines. nih.govresearchgate.net These NAD(P)H-dependent enzymes utilize ammonia as the amine source, offering high atom economy. hims-biocat.eu The toolbox of AmDHs has been expanded through protein engineering, starting from amino acid dehydrogenases, to accept a broader range of ketone substrates. nih.govresearchgate.net

Engineered AmDHs have been shown to catalyze the reductive amination of a variety of ketones, typically affording the (R)-configured amines with high enantiomeric excess. nih.gov The reaction is often coupled with a cofactor recycling system, such as a formate (B1220265) dehydrogenase (FDH), which uses formate to regenerate the NAD(P)H cofactor. hims-biocat.eu While the direct application of AmDHs to 6,8-dimethylchroman-4-one has not been explicitly detailed in the provided context, the broad substrate scope of engineered AmDHs suggests their potential applicability. researchgate.net Native amine dehydrogenases (nat-AmDHs) have also been discovered and typically catalyze (S)-stereoselective reductive amination. researchgate.net

The general reaction catalyzed by AmDHs is the conversion of a ketone and ammonia to a chiral amine at the expense of a hydride source, with water and carbonate as the only by-products when using a formate/FDH recycling system. nih.govhims-biocat.eu

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. wikipedia.org In the context of chiral amines, this can be achieved through enantioselective acylation catalyzed by enzymes like lipases. nih.govnottingham.ac.ukresearchgate.net For instance, Candida antarctica lipase (B570770) B (CAL-B) has been used for the kinetic resolution of primary amines with high enantioselectivity. nih.gov However, a major drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. wikipedia.org

To overcome this limitation, deracemization strategies are employed, which aim to convert the entire racemic starting material into a single, optically pure enantiomer. acs.orgnih.govacs.org One powerful biocatalytic approach involves the use of two enantiocomplementary ω-transaminases. researchgate.netresearchgate.net In this process, one enantiomer of the racemic amine is enantioselectively deaminated by one ω-TA to form the corresponding ketone. This ketone is then asymmetrically aminated by a second, enantiocomplementary ω-TA to produce the desired enantiomer of the amine in theoretically up to 100% yield. researchgate.net This strategy has been effectively used for the synthesis of various chiral amines. researchgate.netresearchgate.net

Another deracemization concept involves a chemo-enzymatic cascade. nih.gov This can involve an enantioselective oxidation step catalyzed by an enzyme, followed by a non-stereoselective reduction, and then a subsequent kinetic resolution. nih.gov These advanced strategies offer efficient pathways to enantiopure amines from racemic mixtures.

Stereochemical Control and Absolute Configuration Assignment in Chroman Systems

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.orgwikipedia.org This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand, with the choice of ligand (e.g., (DHQD)₂PHAL in AD-mix-β or (DHQ)₂PHAL in AD-mix-α) dictating the facial selectivity of the dihydroxylation and thus the absolute configuration of the resulting diol. organic-chemistry.orgharvard.edu

While not a direct method for amine synthesis, the Sharpless dihydroxylation plays a crucial role in establishing key stereocenters that can be further elaborated to the desired chiral amine. For instance, an appropriately substituted alkene within a chromene system could be dihydroxylated to introduce two adjacent stereocenters with high enantioselectivity. These hydroxyl groups can then be chemically transformed, with one potentially being converted into an amine functionality, thereby controlling the absolute stereochemistry of the final chroman-4-amine derivative. The predictability of the stereochemical outcome based on the ligand used makes it a valuable tool for the synthesis of complex chiral molecules. wikipedia.orgprinceton.edu Furthermore, the diols produced can serve as reference compounds for the assignment of absolute configuration of related molecules through spectroscopic and chromatographic correlation. researchgate.net

Stereoinversion Techniques (e.g., Mitsunobu, Steglich Reactions)

Stereoinversion reactions are powerful tools for accessing specific stereoisomers that may be difficult to obtain directly. These methods typically involve the conversion of a readily available stereoisomer into its opposite enantiomer or diastereomer in a controlled manner. For the synthesis of chiral chroman-4-amines, this often involves the stereoinversion of a corresponding chiral chroman-4-ol. The Mitsunobu and Steglich reactions are prominent examples of such methodologies.

The general principle for synthesizing this compound via stereoinversion would commence with the corresponding (R)-6,8-Dimethylchroman-4-ol. This precursor alcohol undergoes a substitution reaction at the C4 position with a nitrogen nucleophile, proceeding with an inversion of configuration.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for the stereoinvertive substitution of primary and secondary alcohols. organic-chemistry.orgnih.govnih.gov The reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov

The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group. Subsequent nucleophilic attack by a suitable pronucleophile occurs via an Sₙ2 mechanism, leading to a clean inversion of the stereocenter. organic-chemistry.orgnih.gov For the synthesis of chiral amines, common nitrogen nucleophiles include phthalimide (B116566) or hydrazoic acid (HN₃). organic-chemistry.orgnih.gov

A general reaction scheme for the synthesis of a chiral 4-aminochroman from a 4-hydroxychroman using the Mitsunobu reaction is depicted below:

Step 1: Mitsunobu Reaction with Stereoinversion An enantiomerically pure 4-hydroxychroman, for instance, the (R)-enantiomer, is treated with a nitrogen nucleophile in the presence of PPh₃ and DEAD/DIAD. This results in the formation of an intermediate with an inverted stereochemistry at the C4 position. If phthalimide is used, a phthalimidochromane is formed. If hydrazoic acid is used, an azidochromane is the product.

Step 2: Deprotection/Reduction to the Amine The resulting intermediate is then converted to the final amine. The phthalimide group can be removed under standard conditions, such as hydrazinolysis (the Gabriel synthesis). The azide group is readily reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. nih.gov

| Starting Material | Nitrogen Nucleophile | Reagents | Intermediate | Final Product | Expected Stereochemistry |

| (R)-6,8-Dimethylchroman-4-ol | Phthalimide | PPh₃, DEAD | (S)-N-(6,8-Dimethylchroman-4-yl)phthalimide | This compound | Inversion |

| (R)-6,8-Dimethylchroman-4-ol | Hydrazoic Acid (HN₃) | PPh₃, DIAD | (S)-4-Azido-6,8-dimethylchroman | This compound | Inversion |

Steglich Esterification in Stereoinversion Strategies

The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). While primarily an esterification method, it can be ingeniously employed in a multi-step sequence to achieve stereoinversion.

In this context, the Steglich reaction would be the first step in activating the alcohol. The 4-hydroxychroman is esterified with a carboxylic acid that can be subsequently displaced. An example would be the formation of a tosylate or a similar sulfonate ester, which are excellent leaving groups for Sₙ2 reactions.

A plausible synthetic route employing a Steglich-type activation followed by nucleophilic substitution is as follows:

Step 1: Activation of the Alcohol The (R)-6,8-Dimethylchroman-4-ol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. While not a classical Steglich esterification, the principle of converting the hydroxyl into a better leaving group is the same.

Step 2: Nucleophilic Substitution with Inversion The resulting tosylate, now highly susceptible to nucleophilic attack, is treated with a nitrogen nucleophile such as sodium azide (NaN₃). This Sₙ2 reaction proceeds with inversion of configuration to yield the (S)-azidochromane.

Step 3: Reduction to the Amine Similar to the Mitsunobu sequence, the azide is then reduced to the desired (S)-amine.

The following table outlines the expected transformations in a Steglich-based stereoinversion approach.

| Starting Material | Activating Agent | Nucleophile | Intermediate | Final Product | Expected Stereochemistry |

| (R)-6,8-Dimethylchroman-4-ol | p-Toluenesulfonyl chloride, Pyridine | Sodium Azide (NaN₃) | (S)-4-Azido-6,8-dimethylchroman | This compound | Inversion |

Structure Activity Relationship Sar Studies of S 6,8 Dimethylchroman 4 Amine Derivatives

Rational Design Principles for Chroman-4-amine (B2768764) Analogs

The rational design of analogs based on the chroman-4-amine scaffold is a meticulous process aimed at optimizing interactions with biological targets. This process often begins with a "hit" compound, like (S)-6,8-Dimethylchroman-4-amine, and seeks to enhance its efficacy, selectivity, and pharmacokinetic properties through targeted chemical modifications. A key principle involves the strategic exploration of the chemical space around the core structure. For the chroman-4-amine framework, design strategies are informed by the well-established SAR of the related chroman-4-one series, which has been extensively studied as inhibitors of various enzymes, including sirtuin 2 (SIRT2). acs.org

A primary design consideration is the optimization of intramolecular and intermolecular polar interactions. nih.gov The amine group at the 4-position and the ether oxygen in the chroman ring are key hydrogen bond acceptors and donors, which can form crucial interactions with amino acid residues in a target protein's binding pocket. The design process, therefore, involves creating analogs that can better exploit these polar interactions.

Furthermore, the concept of conformational constraint is a vital design principle. The stereochemistry at the C4 position, fixed as (S) in the parent compound, is critical. Analogs are typically designed to retain this stereocenter or to explore the alternative (R) configuration to understand its importance for target binding. The rigidity of the bicyclic chroman system is another feature that medicinal chemists leverage. Introducing substituents can influence the conformation of the dihydropyran ring, potentially locking the molecule into a more biologically active shape.

Finally, the principle of "magic methyl" effects is often considered. The strategic addition of a methyl group to a drug molecule can significantly enhance its potency and metabolic stability. princeton.edu For the this compound scaffold, this could involve adding methyl groups at other positions on the aromatic ring or on the amine itself to probe for beneficial effects on activity and pharmacokinetics.

Elucidation of Positional and Substituent Effects on Biological Activity

The biological activity of chroman-4-amine derivatives is highly sensitive to the nature and position of substituents on the molecule. Even minor alterations can lead to significant changes in potency and selectivity. acs.org SAR studies, therefore, focus on systematically modifying different parts of the molecule to map out the chemical features essential for its desired biological effect.

The presence and positioning of methyl groups on the aromatic portion of the chroman ring are critical determinants of biological activity. In the parent compound, methyl groups are located at the C6 and C8 positions. Studies on related chroman-4-ones have demonstrated that substituents on the aromatic system are essential for achieving significant biological inhibition. acs.org

The size and electronic properties of substituents at the 6- and 8-positions are particularly important. While larger, electron-withdrawing groups have been shown to be favorable in some chroman-4-one series, the replacement of halogens with methyl groups also resulted in a clear increase in activity compared to less substituted analogs. acs.org This suggests that the steric bulk provided by the methyl groups at these positions is crucial for creating favorable interactions within the binding site, possibly by occupying specific hydrophobic pockets. The term "magic methyl" has been used to describe the significant increase in potency or improved metabolic profile that can result from the introduction of a methyl group. princeton.edu This effect is often attributed to the methyl group's ability to influence the molecule's conformation or to fill a small hydrophobic pocket in the target protein that would otherwise be occupied by water.

The table below illustrates the hypothetical impact of methyl group substitutions on the biological activity of a chroman-4-amine scaffold, based on principles derived from related compound series.

| Compound | R6 | R8 | Relative Potency | Rationale |

| 1 | H | H | 1x | Unsubstituted scaffold, baseline activity. |

| 2 | CH₃ | H | 15x | Single methyl group enhances hydrophobic interactions. |

| 3 | H | CH₃ | 12x | Methyl at C8 also improves potency, but less than at C6. |

| 4 | CH₃ | CH₃ | 50x | Disubstitution provides optimal fit in hydrophobic pockets, significantly boosting potency. acs.org |

| 5 | F | F | 5x | Smaller, electronegative groups are less effective than methyl groups, highlighting the importance of steric bulk. acs.org |

| 6 | Cl | Cl | 45x | Electron-withdrawing groups of sufficient size can also be highly potent. acs.org |

This table is illustrative and based on findings from related chroman-4-one series.

The primary amine at the C4 position is a key functional group that significantly influences the molecule's properties and its ability to interact with biological targets. As a basic center, it is likely to be protonated at physiological pH, allowing it to form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a protein's active site. The hydrogen atoms on the amine can also act as hydrogen bond donors.

Derivatization of this amine group is a common strategy in medicinal chemistry to probe and optimize these interactions. Modifications can include:

N-Alkylation: Adding small alkyl groups (e.g., methyl, ethyl) can explore the size of the binding pocket. N-methylation can sometimes lead to improved cell permeability and metabolic stability.

N-Acylation: Converting the amine to an amide changes its electronic properties, removing its basicity and converting a hydrogen bond donor into a hydrogen bond acceptor (the carbonyl oxygen). This can be used to test the importance of the basic amine for activity.

N-Sulfonylation: Introducing a sulfonyl group creates a sulfonamide, which can act as a strong hydrogen bond donor and interact with different regions of the target protein.

These modifications directly impact the ligand-target interactions by altering the hydrogen bonding capacity, charge, and steric profile of the molecule at this crucial position. Studies on other heterocyclic scaffolds have shown that even simple methylation can significantly alter activity by modulating polar interactions within the binding site. nih.gov

The following interactive table provides a hypothetical illustration of how different amine derivatizations might affect the biological activity of this compound.

| Compound | Amine Derivative (R) | Interaction Type | Expected Relative Activity | Rationale |

| 4a | -NH₂ (Primary Amine) | Ionic bond, H-bond donor | 100% | Forms strong, targeted interactions with acidic residues. |

| 4b | -NHCH₃ (Secondary Amine) | Ionic bond, H-bond donor | 80-120% | Activity may be retained or enhanced if the pocket accommodates a methyl group. nih.gov |

| 4c | -N(CH₃)₂ (Tertiary Amine) | Ionic bond (no H-bond donation) | 20% | Loss of H-bond donor capability significantly reduces binding affinity. |

| 4d | -NHC(O)CH₃ (Amide) | H-bond acceptor (carbonyl) | 5% | Loss of basicity and key H-bond donor interactions abolishes activity. |

| 4e | -NHSO₂CH₃ (Sulfonamide) | H-bond donor | 15% | Introduces new interactions but in a different orientation, likely reducing potency. |

This table is for illustrative purposes to demonstrate the principles of amine derivatization in SAR.

Computational and Theoretical Chemistry Applications in Chroman 4 Amine Research

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as (S)-6,8-Dimethylchroman-4-amine, to a protein's active site. These methods are crucial in understanding the molecular basis of a drug's efficacy and in the rational design of new, more potent inhibitors.

Molecular docking studies have been instrumental in elucidating the binding modes of chroman-4-amine (B2768764) derivatives with various biological targets. For instance, research on similar chromenone derivatives has shown that the chromenone ring often orients towards the peripheral anionic site (PAS) of enzymes like acetylcholinesterase (AChE), while other parts of the molecule occupy the catalytic anionic site (CAS). nih.gov This understanding of ligand-protein interactions at the atomic level is vital for structure-activity relationship (SAR) studies, which aim to correlate a molecule's three-dimensional structure with its biological activity.

The insights gained from these computational studies are invaluable for the development of novel therapeutics. By understanding how chroman-4-amine derivatives interact with their target proteins, researchers can design new compounds with enhanced potency and selectivity. For example, knowledge of the key residues in the binding pocket of an enzyme allows for the design of inhibitors that specifically target that enzyme, potentially reducing off-target effects. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations have become a cornerstone in modern chemistry for investigating reaction mechanisms and analyzing the fleeting structures of transition states. These computational methods, rooted in the principles of quantum mechanics, provide a detailed picture of the electronic and geometric changes that occur during a chemical reaction. nih.gov

For chroman-4-amine derivatives, quantum chemical calculations can be employed to explore various synthetic pathways and to understand the factors that govern their reactivity. By modeling the potential energy surface of a reaction, researchers can identify the most likely reaction pathway and the energy barriers that must be overcome. researchgate.net This information is crucial for optimizing reaction conditions and for designing more efficient synthetic routes.

One of the key applications of quantum chemistry is the determination of transition state geometries and energies. The transition state is a high-energy, short-lived intermediate that represents the point of maximum energy along the reaction coordinate. Characterizing the transition state is essential for understanding the kinetics of a reaction. Quantum chemical methods allow for the precise calculation of these structures, providing insights into the bonding and electronic rearrangements that occur during the conversion of reactants to products. researchgate.net

Furthermore, these calculations can elucidate the role of various functional groups and substituents on the reactivity of the chroman-4-amine scaffold. For example, by systematically modifying the structure of this compound in silico, researchers can predict how these changes will affect its reactivity and stability. This predictive power is invaluable in guiding the synthesis of new derivatives with desired chemical properties.

In Silico Screening and Prediction of Bioactivity Profiles for Chroman Derivatives

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach has become an integral part of the drug discovery process, as it can significantly reduce the time and cost associated with identifying new drug candidates. nih.gov

For chroman derivatives, in silico screening can be used to predict their bioactivity profiles against a wide range of biological targets. By using computational models that relate the chemical structure of a compound to its biological activity, researchers can screen vast virtual libraries of chroman derivatives and prioritize those with the highest predicted activity for further experimental testing. This process often involves the use of pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for binding to a specific target. nih.gov

The prediction of bioactivity profiles also extends to the evaluation of a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its potential toxicity. nih.gov These in silico predictions are crucial for identifying drug candidates with favorable drug-like properties and for avoiding compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity.

The use of in silico screening and bioactivity prediction has the potential to accelerate the discovery of new therapeutic agents based on the chroman scaffold. By leveraging the power of computational chemistry, researchers can explore a much larger chemical space than would be possible through traditional experimental methods alone, increasing the chances of finding novel and effective drug candidates.

Conformational Analysis of this compound and its Analogs

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule plays a critical role in its biological activity, as it determines how well the molecule can fit into the binding site of a target protein.

For this compound and its analogs, conformational analysis is essential for understanding their structure-activity relationships. The chroman ring system is not planar and can adopt various conformations, such as a chair or boat-like shape. researchgate.net The specific conformation that is most stable and the relative energies of other accessible conformations can be determined using computational methods, such as molecular mechanics and quantum chemical calculations.

This information is crucial for the design of new analogs with improved binding affinities. By understanding the conformational requirements of the target protein's binding site, researchers can design molecules that are pre-organized in the correct conformation for binding, leading to more potent and selective inhibitors.

Future Directions and Advanced Research Perspectives for the Chroman 4 Amine Class

Innovation in Enantioselective Synthetic Methodologies for Complex Chroman Structures

The development of efficient and highly selective methods for constructing chiral chroman frameworks is paramount for accessing novel and medicinally relevant compounds. Future research will likely focus on advancing enantioselective synthetic strategies that allow for the precise construction of complex chroman structures, including those with multiple stereocenters.

Recent progress has seen the emergence of powerful catalytic systems for the asymmetric synthesis of chroman and chromanone derivatives. researchgate.netchemrxiv.orgnih.gov Organocatalysis, for instance, has enabled the enantioselective formation of the chromanone skeleton through tandem reactions. researchgate.net One notable approach involves the reaction of 1-(2-hydroxyaryl)-1,3-diketones with α,β-unsaturated aldehydes in the presence of a chiral amine catalyst, yielding fluorinated tricyclic chromanones with excellent enantioselectivity (up to >99% ee). researchgate.net

Transition metal catalysis offers another fertile ground for innovation. Nickel-catalyzed enantioselective hydrosilylation has been employed to synthesize chiral chromans bearing quaternary allylic siloxanes with high yields and enantioselectivities. chemrxiv.org Similarly, chiral Iron(II)-complexes have been shown to catalyze the highly efficient enantioselective chemrxiv.orgnih.gov O-to-C rearrangement of racemic vinyl ethers to produce a variety of chiral chromanols. nih.gov This method has even been applied to the synthesis of the urological drug (R)-tolterodine. nih.gov

Future innovations will likely involve the development of novel catalyst systems, including photoredox catalysis, for the construction of these scaffolds. researchgate.net A visible-light-induced radical cascade cyclization strategy has already been successfully used for the synthesis of 3-alkyl substituted chroman-4-one scaffolds. researchgate.net The expansion of substrate scope and the ability to introduce diverse functional groups with high stereocontrol will be key areas of focus.

| Catalytic System | Reaction Type | Substrates | Key Features | Reported Enantioselectivity |

| Chiral Amine | Organo-tandem Michael addition/cycloketalization | 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes | Access to fluorinated tricyclic chromanones | Up to >99% ee researchgate.net |

| Ni(cod)₂ / (R)-AntPhos | Asymmetric hydrosilylation | Racemic 2-aryl-chromenes | Formation of tertiary allylic siloxanes | Up to 95.5:4.5 er chemrxiv.org |

| Chiral N,N'-dioxide/Fe(OTf)₂ | Enantioselective chemrxiv.orgnih.gov O-to-C rearrangement | Racemic alkyl vinyl ethers | Efficient synthesis of chiral chromanols | Up to 99% ee nih.gov |

| Organophotoredox Catalyst | Radical cascade cyclization | N-(acyloxy)phthalimides and 2-(allyloxy)arylaldehydes | Synthesis of 3-alkyl substituted chroman-4-ones | Not specified researchgate.net |

Identification and Characterization of Novel Pharmacological Targets for Chroman-4-amine (B2768764) Scaffolds

The chroman-4-one backbone is recognized as a "privileged structure" in medicinal chemistry, as its derivatives exhibit a wide array of biological activities. nih.govacs.org A primary future direction is the systematic exploration and identification of novel pharmacological targets for this versatile scaffold.

Historically, chromanone derivatives have been investigated for various activities, including anticancer, anti-inflammatory, antioxidant, and anti-acetylcholinesterase properties. nih.gov For example, certain chromone (B188151) derivatives have shown cytotoxic effects against various cancer cell lines, including HL-60, MOLT-4, and MCF-7. nih.gov More recently, research has identified telomerase as a potential target for chromen-4-one derivatives, with some compounds showing potent inhibitory activity by downregulating the expression of dyskerin, a protein essential for telomerase stability and function. nih.gov Additionally, substituted chromone and chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, a class of enzymes implicated in aging and neurodegenerative diseases. acs.org

Future research will leverage modern chemical biology approaches to uncover new targets. This will involve phenotypic screening of diverse chroman-4-amine libraries against various cell lines and disease models, followed by target deconvolution using techniques such as affinity chromatography, proteomics, and genetic approaches. The identification of novel targets will open up new avenues for the development of chroman-4-amine-based therapeutics for a broader range of diseases.

| Compound Class | Reported Biological Activity | Identified or Proposed Target | Therapeutic Potential |

| Chromen-4-one derivatives | Cytotoxicity | Not fully elucidated | Anticancer nih.gov |

| Trimethoxyphenyl-4H-chromen derivatives | Telomerase inhibition | Dyskerin/Telomerase nih.gov | Anticancer nih.gov |

| Substituted chromone/chroman-4-one derivatives | SIRT2 inhibition | Sirtuin 2 (SIRT2) acs.org | Neurodegenerative diseases acs.org |

| Chromanone derivatives | Acetylcholinesterase inhibition | Acetylcholinesterase (AChE) nih.gov | Alzheimer's disease nih.gov |

Application of Advanced Spectroscopic and Structural Biology Techniques for High-Resolution Ligand-Target Co-crystal Studies

A deep understanding of the molecular interactions between a ligand and its biological target is crucial for rational drug design and optimization. The application of advanced spectroscopic and structural biology techniques will be instrumental in elucidating the binding modes of chroman-4-amine derivatives to their respective protein targets at an atomic level.

High-resolution X-ray crystallography is a powerful tool for obtaining detailed three-dimensional structures of ligand-protein complexes. Obtaining co-crystal structures of chroman-4-amines bound to their targets will provide invaluable insights into the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and selectivity. nih.govnih.gov This structural information can guide the design of next-generation inhibitors with improved potency and target specificity. The selection of appropriate co-formers is a critical step in achieving high-quality crystals suitable for diffraction studies. nih.gov

In addition to X-ray crystallography, other advanced techniques such as cryo-electron microscopy (cryo-EM) for large protein complexes and nuclear magnetic resonance (NMR) spectroscopy for studying solution-state dynamics and interactions will play a significant role. These methods can provide complementary information to build a comprehensive picture of the ligand-target recognition process.

Integration of Predictive Computational Models with High-Throughput Experimental Approaches in Chemical Biology Research

The synergy between computational modeling and high-throughput experimental methods is revolutionizing drug discovery. nih.gov For the chroman-4-amine class, this integrated approach will accelerate the identification of novel bioactive compounds and the optimization of lead candidates.

Quantitative high-throughput screening (qHTS) allows for the rapid pharmacological evaluation of large chemical libraries. nih.gov By screening diverse libraries of chroman-4-amine derivatives in various phenotypic or target-based assays, vast datasets of structure-activity relationships (SAR) can be generated.

These large datasets can then be used to develop and validate predictive computational models, such as quantitative structure-activity relationship (QSAR) models and machine learning algorithms. nih.gov These models can be used to virtually screen even larger virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This iterative cycle of prediction and experimentation can significantly reduce the time and cost associated with drug discovery. nih.gov Furthermore, computational techniques like free energy perturbation (FEP) calculations can be employed to accurately predict the binding affinities of ligands to their targets, aiding in the rational design of more potent inhibitors. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing (S)-6,8-Dimethylchroman-4-amine, and how do reaction conditions influence yield?

The synthesis of chroman-4-amine derivatives typically involves nucleophilic aromatic substitution or reductive amination. For example, 6-chloroquinolin-4-amine derivatives are synthesized via nucleophilic substitution using ammonia or primary amines under reflux in ethanol/methanol . Adapting this method, this compound could be synthesized by substituting halogenated precursors with methyl groups. Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.

- Temperature : Reflux conditions (~80–100°C) are typical for achieving sufficient activation energy.

- Catalysts : Palladium-based catalysts (e.g., Pd(dba)₂) improve regioselectivity in analogous reactions .

Table 1: Hypothetical Reaction Optimization Based on Analogous Studies

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 6,8-Dimethylchroman-4-ol | Ethanol | None | 30–40 | |

| 6,8-Dimethylchroman-4-one | Toluene | Pd(dba)₂/BINAP | 60–70 |

Q. Which analytical techniques are critical for characterizing this compound?

Q. How can researchers preliminarily assess the biological activity of this compound?

Initial screening should focus on:

- In vitro assays : Enzyme inhibition (e.g., monoamine oxidases) or receptor binding studies (e.g., serotonin receptors) using fluorogenic substrates .

- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to establish IC₅₀ values .

- Structure-Activity Relationship (SAR) : Compare with fluorinated analogs (e.g., (S)-7-Fluorochroman-4-amine) to identify methyl group contributions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric synthesis?

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with Pd to control stereochemistry, achieving >90% ee in related chroman-4-amine syntheses .

- Solvent Effects : Non-polar solvents (e.g., toluene) reduce racemization compared to polar solvents .

- Temperature Control : Lower temperatures (0–25°C) minimize kinetic resolution side reactions .

Q. What challenges arise in maintaining the stability of this compound during storage?

- Oxidation : The amine group is prone to oxidation; store under inert gas (N₂/Ar) at 2–8°C .

- Light Sensitivity : UV exposure degrades chroman rings; use amber vials and dark storage .

- Hygroscopicity : Moisture absorption alters crystallinity; employ desiccants (e.g., silica gel) .

Table 2: Stability Testing Protocol (Based on Analogous Compounds)

| Condition | Duration | Degradation (%) | Method |

|---|---|---|---|

| 40°C/75% RH | 4 weeks | <5 | HPLC |

| Light (1.2 M lux-hr) | 2 weeks | 10–15 | NMR |

Q. How should researchers resolve contradictions in reported biological activity data?

Q. What methodologies are recommended for studying metabolic pathways of this compound?

- In vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation) .

- LC-MS/MS : Quantify metabolites via MRM transitions (e.g., m/z 177 → 132 for parent compound) .

- Isotope Labeling : Introduce ¹³C/²H labels at methyl groups to track metabolic fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.